3-beta-Hydroxy-olean-12-en-28-oic acid propionate
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Description
3-beta-Hydroxy-olean-12-en-28-oic acid propionate is a chemical compound that contains 93 bonds in total, including 41 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 5 six-membered rings, 4 ten-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic ester, and 1 hydroxyl group . It is used for R&D purposes and is not recommended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an industrial procedure has been established for the isolation of 3-beta-hydroxyolean-12-en-28-oic acid (oleanolic acid) starting from olive fruits (Olea europaea) .Molecular Structure Analysis
The molecular structure of 3-beta-Hydroxy-olean-12-en-28-oic acid propionate includes several key features such as multiple bonds, rotatable bonds, double bonds, and various ring structures .Future Directions
The future directions for research on 3-beta-Hydroxy-olean-12-en-28-oic acid propionate could involve further exploration of its biological effects and potential therapeutic applications. For instance, related compounds have shown promise in the treatment of non-communicable diseases such as cancer, diabetes, and chronic respiratory and cardiovascular diseases .
properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-propanoyloxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O4/c1-9-26(34)37-25-13-14-30(6)23(29(25,4)5)12-15-32(8)24(30)11-10-21-22-20-28(2,3)16-18-33(22,27(35)36)19-17-31(21,32)7/h10,22-25H,9,11-20H2,1-8H3,(H,35,36)/t22-,23-,24+,25-,30-,31+,32+,33-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZKOSAVNDGSEH-FBXMHRQLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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